Becaplermin - 165101-51-9

Becaplermin

Catalog Number: EVT-1521665
CAS Number: 165101-51-9
Molecular Formula: C10H13NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of becaplermin involves recombinant DNA technology. The gene encoding the β-chain of human platelet-derived growth factor is inserted into Saccharomyces cerevisiae. The yeast cells then express this gene, leading to the production of the β-chain, which dimerizes to form the active PDGF-BB. The purification process includes several steps to isolate and concentrate the active protein, ensuring that it meets pharmaceutical standards for efficacy and safety.

Technical details of the synthesis process include:

  • Gene Cloning: Insertion of the PDGF-β gene into a yeast expression vector.
  • Fermentation: Cultivation of genetically modified yeast in controlled bioreactors to produce large quantities of the protein.
  • Purification: Use of chromatography techniques such as ion-exchange and affinity chromatography to isolate becaplermin from other yeast proteins .
Molecular Structure Analysis

Becaplermin has a specific molecular structure characterized by its dimeric form. The active molecule consists of two β-chains linked by disulfide bonds. The molecular formula for becaplermin is C_21H_28N_4O_5S_2, with a molecular weight of approximately 424.6 g/mol.

Structural Data

  • Molecular Weight: 424.6 g/mol
  • Composition: Contains carbon, hydrogen, nitrogen, oxygen, and sulfur.
  • 3D Structure: The three-dimensional configuration allows it to interact with specific receptors on cell surfaces, facilitating its role in promoting cell proliferation and migration during wound healing .
Chemical Reactions Analysis

Becaplermin participates in various biochemical reactions that are crucial for wound healing. Its primary reactions involve binding to specific receptors on target cells (such as fibroblasts and endothelial cells), stimulating cellular processes such as:

  • Cell Proliferation: Promoting mitosis in fibroblasts.
  • Extracellular Matrix Formation: Enhancing collagen synthesis and deposition.
  • Angiogenesis: Stimulating new blood vessel formation by promoting endothelial cell migration and proliferation .

These reactions are mediated through signaling pathways activated by receptor binding, notably the phosphoinositide 3-kinase pathway and mitogen-activated protein kinase pathway.

Mechanism of Action

The mechanism of action of becaplermin primarily revolves around its ability to enhance wound healing through several key processes:

  1. Cell Migration: It promotes the migration of fibroblasts and keratinocytes to the wound site.
  2. Matrix Formation: By stimulating extracellular matrix production, it aids in tissue stabilization and maturation.
  3. Vascularization: Becaplermin enhances angiogenesis, ensuring adequate blood supply to healing tissues.

Data from clinical studies indicate that treatment with becaplermin leads to significantly higher rates of ulcer healing compared to standard care or placebo treatments. For instance, one study reported a healing rate of 49.5% with becaplermin compared to 34.6% with placebo .

Physical and Chemical Properties Analysis

Becaplermin exhibits distinct physical and chemical properties that are relevant for its application:

  • Appearance: Clear to slightly opalescent gel.
  • pH Range: Typically between 6.0 and 7.0.
  • Storage Conditions: Should be stored at controlled room temperature away from light.

These properties ensure stability during storage and efficacy upon application. The gel formulation allows for easy application to wounds while maintaining moisture—a critical factor in promoting healing .

Applications

Becaplermin is primarily used in clinical settings for:

  • Treatment of Diabetic Neuropathic Foot Ulcers: It has been shown to significantly improve healing rates in patients with diabetic foot ulcers when used alongside standard wound care practices.
  • Potential Research Applications: Ongoing studies are exploring its use in other types of chronic wounds and skin conditions due to its regenerative properties.
Introduction to Becaplermin

Becaplermin (recombinant human platelet-derived growth factor-BB, rhPDGF-BB) is a biologically active homodimeric protein produced through recombinant DNA technology. By inserting the gene encoding the PDGF B-chain into the yeast Saccharomyces cerevisiae, scientists created a 25 kDa glycoprotein dimer stabilized by disulfide bonds [1] [6] [9]. This molecule mirrors the structure and function of endogenous PDGF-BB, a critical regulator of wound healing processes. In 1997, the U.S. Food and Drug Administration (FDA) approved becaplermin gel (0.01%, Regranex®) as a groundbreaking topical treatment for lower extremity diabetic neuropathic ulcers extending into subcutaneous tissue or deeper, provided adequate blood supply exists [1] [6] [7]. This approval positioned becaplermin as the first growth factor therapy licensed specifically for wound healing applications, offering a mechanistically driven approach to overcoming impaired healing pathways in diabetes.

Table 1: Molecular Characteristics of Becaplermin

PropertySpecification
Molecular Weight~25 kDa
StructureHomodimer (two identical B-chains)
Production SystemSaccharomyces cerevisiae (yeast)
Biological Activity TargetPDGF β-receptors on cell membranes
FDA Approval Year1997
Primary IndicationDiabetic neuropathic foot ulcers

Historical Development of Recombinant Growth Factor Therapeutics

The development of becaplermin emerged from decades of research into growth factor biology and recombinant protein technology. The foundational discovery of PDGF dates to 1974, when researchers identified a potent mitogenic component in platelet extracts [1] [9]. Throughout the 1980s, advances in molecular cloning enabled the isolation and characterization of PDGF genes, revealing two distinct chains (A and B) that form biologically active dimers, with PDGF-BB demonstrating particularly potent effects on connective tissue cells [1] [9]. Parallel progress in recombinant DNA techniques using bacterial and yeast expression systems allowed large-scale production of complex human proteins. The convergence of these fields enabled the creation of rhPDGF-BB in the late 1980s. Preclinical studies in animal models demonstrated that topical application of rhPDGF-BB significantly accelerated wound healing by enhancing granulation tissue formation and epithelialization [1] [7]. These findings catalyzed clinical development, culminating in the landmark 1997 FDA approval of becaplermin gel after randomized controlled trials demonstrated efficacy in diabetic foot ulcers [3] [7]. This achievement represented a pivotal milestone in translating growth factor biology into clinical therapeutics, establishing a precedent for future biological wound healing agents.

Rationale for Platelet-Derived Growth Factor (PDGF) in Wound Healing

The biological rationale for PDGF-BB as a wound healing therapeutic stems from its pleiotropic effects across multiple phases of tissue repair. In normal wound healing, platelets release PDGF-BB at injury sites, initiating crucial regenerative processes [1] [8] [9]. This growth factor functions as a potent chemoattractant for neutrophils, macrophages, fibroblasts, and mesenchymal stem cells – cellular players essential for inflammation, matrix deposition, and tissue remodeling [1] [8] [9]. PDGF-BB also stimulates:

  • Fibroblast Proliferation and Activation: Induces collagen synthesis and promotes fibroblast differentiation into contractile myofibroblasts, facilitating wound contraction [1] [9]
  • Angiogenesis: Stimulates endothelial cell migration and proliferation, promoting the formation of new blood vessels to support healing tissues [5] [8]
  • Extracellular Matrix Remodeling: Modulates production of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), balancing degradation and synthesis of provisional wound matrix [8] [9]

In diabetic foot ulcers, molecular studies reveal significant dysregulation of growth factor expression and activity. Key deficiencies include reduced PDGF bioavailability due to increased protease degradation, decreased receptor expression on target cells, and impaired downstream signaling pathways [2] [3] [8]. Hyperglycemia-induced non-enzymatic glycation of PDGF and its receptors further compromises biological activity [3]. These deficiencies create a pathophysiological rationale for topical PDGF-BB replacement therapy to overcome molecular deficits and stimulate stalled healing cascades in chronic wounds.

Becaplermin as a Paradigm Shift in Diabetic Ulcer Management

The introduction of becaplermin fundamentally transformed the therapeutic landscape for diabetic foot ulcers by introducing targeted biological therapy. Prior to its availability, standard care relied primarily on mechanical interventions (debridement, off-loading), moisture management, and infection control, without addressing underlying molecular deficiencies [1] [3] [7]. Becaplermin provided the first mechanism-based approach directly targeting the cellular and molecular pathology of impaired healing. Clinical trials established its efficacy as an adjunct to standard wound care:

Table 2: Key Clinical Trial Outcomes with Becaplermin in Diabetic Foot Ulcers

Study ReferenceComplete Healing Rate (Becaplermin)Complete Healing Rate (Placebo)Time to HealingStatistical Significance
Wieman et al. (1998) [3]48%25%~6 weeks fasterp < 0.01
Steed et al. (1996) [3]50% (higher dose)35% (placebo)Significant accelerationp = 0.007
Multiple trials [1] [7]~35-50%~25-35%Accelerated by 4-6 weeksp < 0.05

This evidence demonstrated that becaplermin significantly increased complete healing rates and accelerated healing time by approximately 6 weeks compared to placebo plus good wound care [1] [3] [7]. Importantly, becaplermin's efficacy was intrinsically linked to appropriate wound bed preparation, emphasizing its role as an adjunct rather than replacement for foundational ulcer management principles. Pharmacoeconomic analyses further supported its adoption, showing that despite higher acquisition costs, becaplermin reduced overall treatment expenses by decreasing amputation rates, hospitalizations, and wound-related complications [3] [4].

The clinical impact of becaplermin extended beyond its direct therapeutic effects. Its development validated growth factors as viable therapeutic agents, stimulated research into other biological therapies (e.g., growth factors, bioengineered skin substitutes), and established proof-of-concept for molecular approaches to chronic wound management [1] [5] [8]. However, clinical adoption faced challenges due to cost considerations and variable responses in complex wounds, highlighting the need for improved patient selection criteria and combination therapies [2] [3]. Future directions focus on enhancing becaplermin's efficacy through advanced delivery systems (e.g., nanoparticles, sustained-release scaffolds), combination with other growth factors (VEGF, FGF-2), and integration with cellular therapies to address multifactorial healing impairments in diabetic wounds [5] [8] [9].

Properties

CAS Number

165101-51-9

Product Name

Becaplermin

Molecular Formula

C10H13NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.